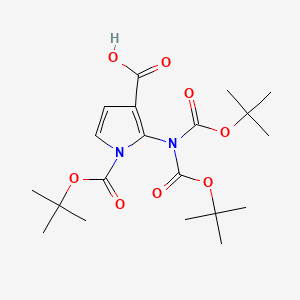![molecular formula C12H9NO2 B13711543 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring structure that includes both naphthalene and oxazine moieties
Vorbereitungsmethoden
The synthesis of 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one typically involves Mannich reactions. One common method includes the reaction of naphthol with primary amines and paraformaldehyde in a molar ratio of 1:1:2 . This reaction yields thermally polymerizable naphthoxazines through unprecedented amine exchange reactions with high yields . The structures of the resulting products are thoroughly characterized using analytical techniques such as NMR, GC-MS, and FT-IR spectroscopy .
Analyse Chemischer Reaktionen
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include sulfur ylides and α,β-unsaturated imines . The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles .
Wissenschaftliche Forschungsanwendungen
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various polymerizable naphthoxazines, which are important in material science.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism by which 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products. These interactions are crucial for its applications in different fields, including material science and medicine .
Vergleich Mit ähnlichen Verbindungen
1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenol: This compound also belongs to the naphthoxazine family and shares similar synthetic routes and applications.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds undergo similar chemical reactions and are used in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14) |
InChI-Schlüssel |
STNQJLFMMIBYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)








![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


